molecular formula C12H18O4 B072071 1,3-Butanediol dimethacrylate CAS No. 1189-08-8

1,3-Butanediol dimethacrylate

Cat. No.: B072071
CAS No.: 1189-08-8
M. Wt: 226.27 g/mol
InChI Key: VDYWHVQKENANGY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Butanediol dimethacrylate (BDDMA) is a type of organic compound that is commonly used as a cross-linking agent in the preparation of various materials . The primary targets of BDDMA are the polymer chains in materials such as polyamides, epoxy resins, and acrylic resins .

Mode of Action

BDDMA interacts with its targets through a process known as cross-linking. In this process, BDDMA forms covalent bonds with the polymer chains, linking them together to form a three-dimensional network . This cross-linking process enhances the properties of the material, such as its mechanical strength, thermal stability, and chemical resistance .

Biochemical Pathways

For example, cross-linking can increase the rigidity of the material, reduce its solubility in certain solvents, and enhance its resistance to heat and chemical attack .

Pharmacokinetics

It is known that bddma is a low volatility liquid at room temperature , suggesting that it may have low bioavailability if ingested or inhaled. Furthermore, due to its reactivity, BDDMA may undergo rapid metabolism and excretion.

Result of Action

The primary result of BDDMA’s action is the formation of a cross-linked polymer network. This network enhances the material’s properties, making it more suitable for various applications. For example, materials cross-linked with BDDMA can be used in the production of coatings, adhesives, sealants, and composite materials .

Action Environment

The action of BDDMA can be influenced by various environmental factors. For example, the rate of the cross-linking reaction can be affected by temperature, with higher temperatures generally leading to faster reaction rates . Additionally, the presence of inhibitors can slow down the cross-linking reaction. BDDMA is typically stabilized with an inhibitor such as MEHQ to prevent premature polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butanediol dimethacrylate can be synthesized through the esterification of 1,3-butanediol with methacrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction can be represented as follows:

CH2=C(CH3)COOH+HOCH2CH2CH(CH3)OHCH2=C(CH3)COOCH2CH2CH(CH3)OCOC(CH3)=CH2\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{HOCH}_2\text{CH}_2\text{CH}(\text{CH}_3)\text{OH} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{CH}(\text{CH}_3)\text{OCOC}(\text{CH}_3)=\text{CH}_2CH2​=C(CH3​)COOH+HOCH2​CH2​CH(CH3​)OH→CH2​=C(CH3​)COOCH2​CH2​CH(CH3​)OCOC(CH3​)=CH2​

Properties

IUPAC Name

3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate
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InChI

InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VDYWHVQKENANGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27435-31-0
Record name 1,3-Butanediol dimethacrylate homopolymer
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DSSTOX Substance ID

DTXSID5044784
Record name 1-Methyltrimethylene dimethacrylate
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Molecular Weight

226.27 g/mol
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Physical Description

Liquid, Straw colored liquid with a slightly disagreeable odor; [Arkema MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester
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Record name 1,3-Butanediol dimethacrylate
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CAS No.

1189-08-8
Record name 1,3-Butyleneglycol dimethacrylate
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Record name 1,3-Butyleneglycol dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester
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Record name 1-Methyltrimethylene dimethacrylate
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Record name 1-methyltrimethylene dimethacrylate
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Record name 1,3-BUTYLENEGLYCOL DIMETHACRYLATE
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Synthesis routes and methods

Procedure details

792 kg of 1,3-butanediol, 2650 kg of methyl methacrylate (MMA), 0.125 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 5 kg of calcium oxide, 1 kg of lithium hydroxide and 3 kg of water as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 100° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops to below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 4:1. The MMA stock in the reactor is supplemented by introduction of equal parts of fresh MMA per part of methanol/MMA mixture taken off. Thus, a total of 1226 kg of MMA are introduced over a period of 5 hours. Over a period of 8 hours, the reflux ratio is adapted to the decreasing formation of methanol up to a value of 1.5:1. At a temperature at the bottom of 130° C., the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure being gradually reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, comprising the catalyst-containing 1,3-butanediol dimethacrylate, is admixed with 9 kg of bleaching earth and 6 kg of aluminium silicate (Perlite) as filter aid and freed of catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 3.5 m2) having a rotating wiper system at a pressure of 18 torr and a vaporizer temperature of 134° C. A total of 1810 kg of 1,3-butanediol dimethacrylate are obtained from the bottom product:
Quantity
792 kg
Type
reactant
Reaction Step One
Quantity
2650 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
catalyst
Reaction Step One
Name
Quantity
3 kg
Type
catalyst
Reaction Step One
Quantity
0.125 kg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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